molecular formula C10H11NO6 B2567126 Methyl (4-methoxy-3-nitrophenoxy)acetate CAS No. 90923-41-4

Methyl (4-methoxy-3-nitrophenoxy)acetate

Cat. No.: B2567126
CAS No.: 90923-41-4
M. Wt: 241.199
InChI Key: WQXPOLRNVHKOLB-UHFFFAOYSA-N
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Description

Methyl (4-methoxy-3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO6. It is a crystalline solid with a molecular weight of 241.20 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-methoxy-3-nitrophenoxy)acetate can be synthesized through several methods. One common approach involves the nitration of p-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone, which is then reacted with methyl chloroacetate in the presence of a base to yield the desired product . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate, with the reaction being carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methoxy-3-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: 4-amino-3-methoxyphenoxyacetic acid.

    Reduction: 4-methoxy-3-nitrophenoxyacetic acid.

    Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-methoxy-3-nitrophenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (4-methoxy-3-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active phenoxyacetic acid derivative, which can then exert its effects on target enzymes and receptors .

Comparison with Similar Compounds

Methyl (4-methoxy-3-nitrophenoxy)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl 2-(4-methoxy-3-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-15-9-4-3-7(5-8(9)11(13)14)17-6-10(12)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXPOLRNVHKOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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